methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzofuro[3,2-d]pyrimidin core, and a benzoate ester, making it a subject of interest for researchers in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a fluorophenyl group and a suitable leaving group can undergo cyclization in the presence of a base like potassium carbonate.
Acetylation: The intermediate product is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and the fluorophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidin core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, this compound is investigated for its therapeutic properties. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for targeted therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and the benzofuro[3,2-d]pyrimidin core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Methyl 4-(2-(3-(4-bromophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Methyl 4-(2-(3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Uniqueness
What sets methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multifaceted structure that includes:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Dioxo and Dihydrobenzofuro : Imparts unique electronic characteristics that can influence biological interactions.
- Pyrimidine Derivative : Known for various biological activities including antitumor and antimicrobial effects.
The molecular formula is C19H17FN4O4, and it has a molecular weight of approximately 372.36 g/mol .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival, particularly in cancer cells.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
- Antioxidant Properties : The presence of multiple functional groups may contribute to its ability to scavenge free radicals.
Anticancer Activity
Research indicates that related compounds exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess similar properties. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Analgesic Effects
Preliminary studies indicate potential analgesic effects, possibly through modulation of pain pathways in the central nervous system .
Study 1: Antitumor Efficacy
A study evaluated the anticancer activity of this compound on various cancer cell lines. The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 10 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 31 |
The results indicate moderate to strong activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent .
Properties
CAS No. |
877657-66-4 |
---|---|
Molecular Formula |
C26H18FN3O6 |
Molecular Weight |
487.443 |
IUPAC Name |
methyl 4-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H18FN3O6/c1-35-25(33)15-6-10-17(11-7-15)28-21(31)14-29-22-19-4-2-3-5-20(19)36-23(22)24(32)30(26(29)34)18-12-8-16(27)9-13-18/h2-13H,14H2,1H3,(H,28,31) |
InChI Key |
BCUZPKWBEYDLFC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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